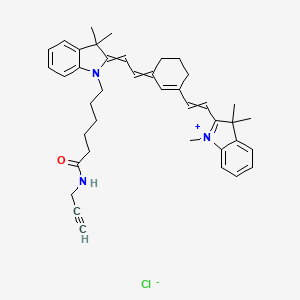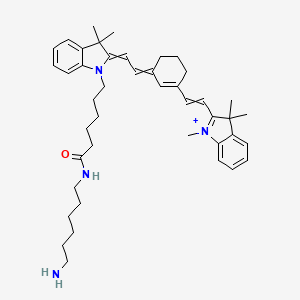
DBCO-C6-酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-C6-acid, also known as Dibenzocyclooctyne-C6-acid or ADIBO/DIBAC, is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions. Primary or secondary amines can react with DBCO groups in the presence of activators (e.g., EDC, HATU), forming a stable amide bond . It’s also noted that copper (I) protects DBCO from acid-mediated rearrangement during peptide cleavage, enabling direct production of DBCO-containing synthetic peptides .Molecular Structure Analysis
The molecular formula of DBCO-C6-acid is C21H19NO3, and its molecular weight is 333.38 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-C6-acid is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-C6-acid appears as a slightly purple, grey, or yellow to orange solid. It is recommended to be stored at -20°C . The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .科学研究应用
生物正交化学
DBCO-C6-酸在生物正交化学中发挥着重要作用 {svg_1}. 生物正交化学是指在不干扰天然生物过程的情况下,可以在生物系统中发生的化学转化 {svg_2}. DBCO-C6-酸用于应变促进的叠氮化物-炔烃环加成反应(SPAAC),该反应避免了使用Cu(I)催化剂引起的生物毒性 {svg_3}.
抗体药物偶联物 (ADC) 的合成
DBCO-C6-酸是一种非可裂解的ADC连接体,用于抗体药物偶联物 (ADC) 的合成 {svg_4}. ADC是一类旨在靶向并杀死癌细胞,同时保护正常细胞的治疗剂 {svg_5}.
卡马菲新类似物的合成
DBCO-C6-酸可用于卡马菲新类似物的合成 {svg_6}. 卡马菲新是一类从海洋蓝藻中分离得到的强效细胞毒剂,其类似物正在探索其潜在的治疗应用 {svg_7}.
点击化学反应
DBCO-C6-酸通常用于无铜点击化学反应 {svg_8}. 点击化学是一种可靠、范围广泛的化学反应,可以在温和条件下进行 {svg_9}.
衍生效率的提高
DBCO-C6-酸具有扩展的6碳原子间隔臂,可提高其衍生效率 {svg_10}. 这意味着它可以形成更稳定的缀合物,这在各种化学反应中都是有益的 {svg_11}.
溶解度的提高
DBCO-C6-酸的扩展6碳原子间隔臂也提高了其在二氯甲烷、氯仿、THF和乙酸乙酯等有机溶剂中的溶解度 {svg_12}. 这使得它在实验室环境中更容易使用 {svg_13}.
将二苯基环辛炔引入可用的胺官能团
DBCO-C6-酸衍生物氮杂二苯并环辛炔酸是最简单的胺反应试剂,用于将二苯基环辛炔引入可用的胺官能团 {svg_14}. 这在应变促进的无铜叠氮化物-炔烃点击化学反应中有用 {svg_15}.
大规模开发和应用
尽管DBCO结构的合成过程很耗时,但DBCO-C6-酸因其高反应活性而仍然被广泛使用 {svg_16}. 这使其成为大规模开发和应用的宝贵化合物 {svg_17}.
作用机制
Target of Action
DBCO-C6-acid, also known as ADIBO or DIBAC, is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of DBCO-C6-acid are molecules containing Azide groups .
Mode of Action
DBCO-C6-acid contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as click chemistry, allows for the efficient functionalization of primary or secondary amines in the presence of activators such as EDC or HATU .
Biochemical Pathways
The key biochemical pathway involved in the action of DBCO-C6-acid is the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the stable attachment of the ADC cytotoxin to the antibody, forming the ADC .
Pharmacokinetics
It’s worth noting that the extended 6-carbon atom spacer arm of dbco-c6-acid improves its solubility in organic solvents such as dichloromethane, chloroform, thf, and ethyl acetate . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of DBCO-C6-acid’s action is the formation of stable antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .
Action Environment
The action of DBCO-C6-acid is influenced by the presence of Azide groups in the target molecules . Additionally, the reaction efficiency and stability of the resulting conjugates are improved by the extended 6-carbon atom spacer arm . .
安全和危害
未来方向
DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .
生化分析
Biochemical Properties
DBCO-C6-acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates. It interacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition, forming stable triazole linkages . This interaction is highly specific and efficient, making DBCO-C6-acid a valuable tool in bioconjugation and drug development. The compound’s non-cleavable nature ensures that the conjugates remain stable under physiological conditions .
Cellular Effects
DBCO-C6-acid influences various cellular processes by facilitating the targeted delivery of drugs to specific cells. The stable triazole linkages formed by DBCO-C6-acid ensure that the conjugated drugs are delivered efficiently to the target cells, minimizing off-target effects . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to enhanced therapeutic efficacy and reduced toxicity .
Molecular Mechanism
The molecular mechanism of DBCO-C6-acid involves its ability to undergo strain-promoted alkyne-azide cycloaddition with azide-containing molecules . This reaction forms stable triazole linkages, which are resistant to hydrolysis and enzymatic degradation . The non-cleavable nature of DBCO-C6-acid ensures that the conjugates remain intact, allowing for precise targeting and delivery of therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DBCO-C6-acid are influenced by its stability and degradation over time. The compound is stable under various conditions, including room temperature and different solvents . Long-term studies have shown that DBCO-C6-acid can degrade over extended periods, potentially affecting its efficacy in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of DBCO-C6-acid vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted delivery of drugs, leading to improved therapeutic outcomes . At higher doses, DBCO-C6-acid may exhibit toxic or adverse effects, including potential off-target interactions and immune responses . Researchers must carefully optimize the dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
DBCO-C6-acid is involved in metabolic pathways related to bioconjugation and drug delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . These interactions can influence metabolic flux and metabolite levels, potentially affecting the overall pharmacokinetics and pharmacodynamics of the conjugated drugs .
Transport and Distribution
Within cells and tissues, DBCO-C6-acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound is localized to the target cells and tissues, enhancing the efficiency of drug delivery . The extended six-carbon atom spacer arm in DBCO-C6-acid improves its solubility and distribution in various biological environments .
Subcellular Localization
The subcellular localization of DBCO-C6-acid is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cells, where it exerts its activity and function . This precise localization is essential for the effective delivery of therapeutic agents and the modulation of cellular processes .
属性
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLBCOFKPVQLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)



![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)


